molecular formula C9H7N3O2 B13877445 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one

Cat. No.: B13877445
M. Wt: 189.17 g/mol
InChI Key: CFUCEXWTMXDUAA-UHFFFAOYSA-N
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Description

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-keto-2-pyridin-3-yl-1H-pyrimidin-6-one.

    Reduction: Formation of 5-hydroxy-2-piperidin-3-yl-1H-pyrimidin-6-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3-pyridin-4-yl-1H-pyrimidin-6-one
  • 5-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one
  • 5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-4-one

Uniqueness

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyl group at the 5-position and the pyridin-3-yl group at the 2-position provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

5-hydroxy-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H7N3O2/c13-7-5-11-8(12-9(7)14)6-2-1-3-10-4-6/h1-5,13H,(H,11,12,14)

InChI Key

CFUCEXWTMXDUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=O)N2)O

Origin of Product

United States

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